molecular formula C9H24O3Sm B1586685 Samarium(III) isopropoxide CAS No. 3504-40-3

Samarium(III) isopropoxide

Cat. No.: B1586685
CAS No.: 3504-40-3
M. Wt: 330.6 g/mol
InChI Key: BVFXJLVXFKLRNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is a rare earth metal complex where samarium is coordinated with three isopropoxide ligands. This compound is notable for its applications in various fields, including catalysis and materials science .

Mechanism of Action

Target of Action

Samarium(III) isopropoxide, also known as Propan-2-olate;samarium(3+), primarily targets the process of catalytic asymmetric nitro-Mannich reaction . This compound is used with a dinucleating Schiff base ligand in this reaction .

Mode of Action

The interaction of this compound with its targets involves the formation of complexes with other ligands. For instance, it has been reported that this compound forms luminescent complexes with 6-Fluoro-4-oxo-4H-1-benzopyran-3-carboxaldehyde (L) and bidentate ancillary ligands .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the emission of light. The complexes formed by this compound display characteristic luminescence peaks of samarium(III) ion at approximately 566, 600, and 647 nm . These luminescent properties might be useful in electronic devices, bio-assays, and liquid lasers .

Pharmacokinetics

It is known that the compound is sensitive to moisture and reacts slowly with water . This could potentially impact its bioavailability.

Result of Action

The result of the action of this compound is the generation of luminescence. Different coordination environments around samarium(III) ion in dimethyl sulfoxide solution and powder state result in different emission colors: bright orange and red color with intense peaks at approximately 600 nm and 647 nm .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the compound is sensitive to moisture and reacts slowly with water . This suggests that the compound’s action, efficacy, and stability could be influenced by the presence of water in its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

Samarium(III) isopropoxide can be synthesized through the reaction of samarium(III) chloride with isopropanol in the presence of a base such as sodium isopropoxide . The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture contamination. The product is then purified through recrystallization or sublimation.

Industrial Production Methods

In industrial settings, the production of propan-2-olate;samarium(3+) involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Samarium(III) isopropoxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with propan-2-olate;samarium(3+) include organic solvents like toluene and hexane, as well as bases like sodium hydride. Reactions are typically conducted under an inert atmosphere to prevent unwanted side reactions .

Major Products Formed

Major products formed from reactions involving propan-2-olate;samarium(3+) include samarium oxide, various organic samarium complexes, and substituted samarium compounds .

Comparison with Similar Compounds

Similar Compounds

    Samarium(III) chloride (SmCl3): A common precursor in the synthesis of samarium compounds.

    Samarium(III) nitrate (Sm(NO3)3): Used in similar applications but with different reactivity and solubility properties.

    Samarium(III) acetate (Sm(C2H3O2)3): Another samarium compound with distinct coordination chemistry.

Uniqueness

Samarium(III) isopropoxide is unique due to its specific coordination with isopropoxide ligands, which imparts distinct reactivity and solubility properties. This makes it particularly useful in catalysis and materials science applications where other samarium compounds may not be as effective .

Properties

CAS No.

3504-40-3

Molecular Formula

C9H24O3Sm

Molecular Weight

330.6 g/mol

IUPAC Name

propan-2-ol;samarium

InChI

InChI=1S/3C3H8O.Sm/c3*1-3(2)4;/h3*3-4H,1-2H3;

InChI Key

BVFXJLVXFKLRNG-UHFFFAOYSA-N

SMILES

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Sm+3]

Canonical SMILES

CC(C)O.CC(C)O.CC(C)O.[Sm]

Pictograms

Flammable; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Samarium(III) isopropoxide
Reactant of Route 2
Samarium(III) isopropoxide
Reactant of Route 3
Samarium(III) isopropoxide
Reactant of Route 4
Samarium(III) isopropoxide
Reactant of Route 5
Samarium(III) isopropoxide
Reactant of Route 6
Samarium(III) isopropoxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.